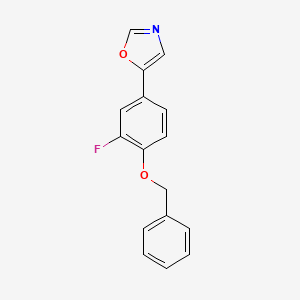

5-(4-(benzyloxy)-3-fluorophenyl)oxazole

Description

Overview of Oxazole (B20620) Heterocycles in Synthetic and Medicinal Chemistry Research

Oxazole and its derivatives are a vital class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry. tandfonline.com These structures are integral to numerous biologically active molecules and serve as versatile scaffolds for the development of new therapeutic agents. numberanalytics.comaip.org The oxazole nucleus is found in a wide range of pharmaceutical drugs, demonstrating its broad utility and value as a medicinal agent. museonaturalistico.itslideshare.net Research has shown that oxazole-based compounds possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. museonaturalistico.itaip.org

The history of oxazole chemistry has roots stretching back to the 19th and early 20th centuries. There are varying accounts of its initial synthesis, with some sources indicating it was first synthesized in 1840. slideshare.net Other reports attribute the first synthesis to Robinson and Robinson in 1917, while some literature states the parent heterocycle was first reported by Hantzsch in 1887 and later synthesized in 1947. numberanalytics.comtaylorandfrancis.com

Regardless of the precise date of its discovery, interest in the oxazole moiety has grown exponentially over the decades. numberanalytics.com For a long time, the chemistry and biology of heterocyclic compounds have been an attractive field for researchers. tandfonline.comaip.org In recent years, and particularly over the last fifteen years, the oxazole scaffold has become increasingly popular due to its significance in medicinal chemistry and its potential for developing novel compounds with favorable biological activities. tandfonline.comnih.gov This intensified focus is driven by its role as a versatile precursor for new bioactive molecules and its presence in a number of commercially available drugs. aip.orgnih.gov

The oxazole ring is a five-membered heterocycle with the molecular formula C₃H₃NO, containing one oxygen and one nitrogen atom in a 1,3-relationship. numberanalytics.comtaylorandfrancis.com The atoms within the ring (three carbon, one nitrogen, and one oxygen) are all sp2 hybridized, resulting in a planar structure. youtube.com Each ring atom possesses an unhybridized p-orbital perpendicular to the ring plane, which overlap to form a continuous π-electron system. youtube.com

Table 1: Physicochemical Properties of Oxazole

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₃NO | numberanalytics.com |

| Molar Mass | 69.06 g/mol | wikipedia.org |

| Boiling Point | 69.5 °C | wikipedia.org |

| Density | 1.050 g/cm³ | wikipedia.org |

| Basicity (pKa of conjugate acid) | ~0.8 | wikipedia.org |

Although the oxazole ring contains a sextet of π-electrons and is classified as aromatic, its aromatic character is considered to be modest. numberanalytics.comtaylorandfrancis.com The high electronegativity of the oxygen atom leads to an uneven delocalization of the π-electrons, which diminishes its aromaticity compared to other heterocycles like thiazole (B1198619) or imidazole (B134444). youtube.comwikipedia.org This reduced aromaticity gives the oxazole ring a more pronounced diene character. taylorandfrancis.com Studies comparing various five-membered heterocycles suggest an aromaticity order of thiophene (B33073) > thiazole > pyrrole (B145914) > imidazole > furan (B31954) > oxazole. acs.org The structure of oxazole is weakly basic, with a conjugate acid pKa of approximately 0.8. wikipedia.org

In medicinal chemistry, the concept of bioisosterism—where one functional group can be replaced by another with similar physical or chemical properties to improve biological activity—is a cornerstone of drug design. The oxazole ring is frequently utilized as a bioisosteric replacement for other functionalities, such as ester and amide groups. nih.govacs.org This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and introduce new binding interactions.

Oxazoles are also considered "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets. museonaturalistico.it The inherent versatility of the oxazole ring, combined with its amenability to chemical modification at various positions, makes it an ideal platform for constructing libraries of compounds for drug discovery. aip.orgnih.gov Its ability to serve as a rigid core from which various substituents can be projected allows for the systematic exploration of structure-activity relationships (SAR). museonaturalistico.it

Rationale for Investigating 5-(4-(benzyloxy)-3-fluorophenyl)oxazole

The specific structure of this compound combines the privileged oxazole scaffold with two moieties of known significance in medicinal chemistry: the benzyloxy group and the fluorophenyl group. The rationale for investigating this particular compound stems from the potential synergistic or advantageous properties conferred by these structural components.

The benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) is a critical pharmacophore in a number of bioactive molecules. ebi.ac.uk Research has demonstrated that the inclusion of a benzyloxy group can be crucial for the potency and selectivity of enzyme inhibitors. For instance, studies on monoamine oxidase (MAO) inhibitors revealed that a benzyloxy group attached to an indole (B1671886) ring was critical for high-potency and selective MAO-B inhibition. nih.govnih.gov This "benzyloxy motif" is recognized for its ability to form favorable interactions within the active sites of proteins. nih.gov

The fluorophenyl moiety , particularly a fluorine atom on a phenyl ring, is a common feature in many modern pharmaceuticals. nih.gov The introduction of fluorine can have profound effects on a molecule's properties, including:

Metabolic Stability : Fluorine can block sites of metabolism by cytochrome P450 enzymes, increasing the drug's half-life. The p-fluorophenyl group, for example, deactivates the aromatic ring against oxidation. nih.gov

Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

Lipophilicity and Permeability : Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

A prime example is the 4-fluorophenyl group found in several synthetic statin drugs, where it has been shown to greatly enhance biological activity compared to other substituents. nih.gov

Table 2: Key Functional Moieties and Their Significance

| Moiety | Significance in Bioactive Molecules | Example Compounds/Studies |

|---|---|---|

| Benzyloxy Group | Critical for potency and selectivity of enzyme inhibitors; forms key binding interactions. | MAO-B inhibitors, Safinamide. nih.govnih.gov |

| Fluorophenyl Group | Enhances metabolic stability, increases binding affinity, modulates lipophilicity. | Atorvastatin, Rosuvastatin. nih.gov |

The arrangement of the substituted phenyl ring at the C5 position of the oxazole is chemically and structurally significant. The van Leusen oxazole synthesis is a common method for preparing 5-substituted oxazoles, making this architecture readily accessible. nih.govmdpi.com Furthermore, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position, providing a direct synthetic route to such compounds. wikipedia.org

From a molecular interaction perspective, this specific architecture offers several hypothetical advantages:

Defined Spatial Projection : The 5-substitution pattern projects the benzyloxy- and fluoro-substituted phenyl ring away from the oxazole core into a specific vector in three-dimensional space. This directional orientation is crucial for precise docking into a receptor's binding pocket.

Diverse Interaction Potential : The molecule combines multiple types of potential interactions. The phenyl ring and the benzyl group provide large, hydrophobic surfaces capable of engaging in π-π stacking and van der Waals interactions. The oxazole nitrogen and oxygen atoms, along with the ether oxygen of the benzyloxy group, can act as hydrogen bond acceptors. The fluorine atom can participate in specific electrostatic or dipole interactions.

Conformational Rigidity and Flexibility : The oxazole-phenyl bond provides a degree of rigidity, holding the phenyl group in a relatively fixed orientation. In contrast, the benzyloxy group has rotational flexibility, allowing it to adopt a conformation that maximizes binding affinity within a target site.

The investigation of this compound is therefore a rational approach to creating a novel chemical entity that leverages the established benefits of its constituent parts within a structurally proven architectural framework.

Position of the Compound within Current Oxazole Research Trajectories

The compound this compound incorporates several key structural features that align with current research trends in medicinal chemistry. The presence of a fluorine atom is a common strategy employed to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Furthermore, the benzyloxy group offers a lipophilic component that can influence the compound's pharmacokinetic profile.

The 5-phenyl-oxazole moiety itself is a recognized pharmacophore found in a variety of biologically active compounds. Research into derivatives with this core structure has revealed activities such as anti-inflammatory, anticancer, and antimicrobial effects. lookchem.comnih.gov The specific combination of the benzyloxy and fluoro substituents on the phenyl ring at the 5-position of the oxazole core places this compound at the intersection of several important areas of investigation within the broader field of oxazole chemistry.

Scope and Objectives of Academic Research on this Oxazole Derivative

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural motifs suggest that academic inquiry would likely focus on several key areas. A primary objective would be the synthesis and full characterization of the compound, establishing a reliable and efficient route for its preparation.

Following its synthesis, a logical research trajectory would involve its evaluation in a variety of biological assays. Given the known activities of related oxazole derivatives, investigations into its potential as an anticancer, anti-inflammatory, or antimicrobial agent would be a primary focus. Structure-activity relationship (SAR) studies, where variations of the substituents are made to understand their impact on biological activity, would also be a critical component of such research. The ultimate goal of academic research on this and similar oxazole derivatives is to uncover new lead compounds for the development of novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBXUCQHNNBPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

The fundamental properties of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole are crucial for its handling, characterization, and application in research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2328072-69-9 | fluorochem.co.ukbldpharm.comchemicalbook.comboroncore.com |

| Molecular Formula | C₁₆H₁₂FNO₂ | bldpharm.com |

| Molecular Weight | 269.27 g/mol | bldpharm.com |

| IUPAC Name | This compound | fluorochem.co.uk |

This interactive table provides a summary of the key physicochemical properties of the title compound.

Synthesis and Characterization

The synthesis of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole can be logically approached through established methods for oxazole (B20620) ring formation, most notably the Van Leusen oxazole synthesis. bldpharm.comchemicalbook.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).

A plausible synthetic route would begin with the preparation of the key intermediate, 4-(benzyloxy)-3-fluorobenzaldehyde (B182309). This can be synthesized from commercially available starting materials. chemicalbook.comlookchem.com

The subsequent and final step in the synthesis of the title compound would involve the Van Leusen reaction between 4-(benzyloxy)-3-fluorobenzaldehyde and TosMIC.

Characterization of the final product would be essential to confirm its identity and purity. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule, confirming the presence and connectivity of all atoms.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, further confirming its identity.

Melting Point Analysis: The melting point is a key physical property that can indicate the purity of a crystalline solid.

Table of Compounds

Retrosynthetic Analysis of the 5-(4-(Benzyloxy)-3-fluorophenyl)oxazole Core

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnections. The most logical approach involves disconnecting the C5-aryl bond of the oxazole (B20620) ring, leading back to a 5-unsubstituted or 5-halooxazole and a suitably functionalized 4-(benzyloxy)-3-fluorophenyl precursor, such as a boronic acid or an organometallic reagent, for a cross-coupling reaction.

Alternatively, and more commonly for 5-substituted oxazoles, the analysis points towards constructing the oxazole ring itself from acyclic precursors. This involves a disconnection of the C-O and C-N bonds of the oxazole ring, leading to two key fragments: the 4-(benzyloxy)-3-fluorophenyl-containing component, typically an aldehyde, and a synthon that provides the remaining atoms of the oxazole ring. This latter approach forms the basis of several classical and modern oxazole syntheses.

Primary Synthetic Routes to the Oxazole Ring System

The formation of the oxazole ring is a cornerstone of the synthesis of this compound. Various methods have been developed for the synthesis of 5-substituted oxazoles, ranging from classic condensation reactions to modern catalytic approaches.

Van Leusen Oxazole Synthesis and its Adaptations for 5-Substituted Derivatives

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. nih.govmdpi.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com For the synthesis of this compound, 4-(benzyloxy)-3-fluorobenzaldehyde (B182309) would be the required aldehyde starting material.

The mechanism proceeds via a [3+2] cycloaddition. The base deprotonates the active methylene (B1212753) group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to afford the 5-substituted oxazole. nih.gov This one-pot reaction is known for its mild conditions and good yields. mdpi.com The flexibility of the Van Leusen synthesis allows for the preparation of a wide array of 5-substituted oxazoles by simply varying the aldehyde component. nih.govresearchgate.net

Table 1: Key Features of the Van Leusen Oxazole Synthesis

| Feature | Description |

| Reactants | Aldehyde and Tosylmethyl isocyanide (TosMIC) |

| Reagents | Base (e.g., K2CO3, piperidine-appended imidazolium (B1220033) ionic liquids) |

| Mechanism | [3+2] Cycloaddition followed by elimination |

| Product | 5-substituted oxazole |

| Advantages | Mild reaction conditions, good yields, one-pot procedure, high flexibility |

Cycloaddition Reactions in Oxazole Formation

Cycloaddition reactions provide another important avenue for the synthesis of the oxazole ring. pharmaguideline.com The Diels-Alder reaction, a type of [4+2] cycloaddition, can be employed where the oxazole acts as a diene. pharmaguideline.com However, for the direct formation of the this compound, a [3+2] cycloaddition approach is more relevant. As mentioned in the previous section, the Van Leusen reaction is a prime example of a [3+2] cycloaddition. nih.gov

Other [3+2] cycloaddition strategies can also be envisioned, such as the reaction of nitriles with α-carbonyl cations generated in situ, followed by intramolecular cyclization. researchgate.net Furthermore, photoredox catalysis has enabled the [3+2] cycloaddition of 2H-azirines and aldehydes to furnish oxazoles. rsc.org

Condensation Reactions and Other Classical Methodologies

Classical condensation reactions have long been a staple for oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles. pharmaguideline.com Another classical method is the reaction of α-haloketones with primary amides. pharmaguideline.com

More direct condensation approaches for 5-substituted oxazoles can be achieved. For example, the reaction of α-hydroxyamino ketones with aldehydes in the presence of an acid catalyst can yield oxazoles. pharmaguideline.com Additionally, the cyclocondensation of oximes and acyl chlorides, often promoted by microwave irradiation, can lead to the formation of oxazoles. researchgate.net

Modern Catalytic Approaches (e.g., Transition Metal-Mediated Cyclizations)

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed reactions for the efficient construction of oxazole rings. researchgate.net These methods often offer high selectivity and efficiency under mild conditions. researchgate.net

Copper-catalyzed tandem oxidative cyclization of readily available starting materials is an attractive method for synthesizing polysubstituted oxazoles. organic-chemistry.org Palladium-catalyzed direct arylation of oxazoles at the C2 and C5 positions has also been developed, providing a route to functionalize a pre-existing oxazole ring. tandfonline.com

Gold-catalyzed reactions have emerged as a powerful tool. For instance, the gold-catalyzed reaction of N-propargylamides can lead to the formation of oxazoles. researchgate.net Another innovative gold-catalyzed approach involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant to produce 2,5-disubstituted oxazoles. organic-chemistry.org

Table 2: Comparison of Modern Catalytic Approaches for Oxazole Synthesis

| Catalyst | Reaction Type | Key Features |

| Copper | Tandem oxidative cyclization | Uses readily available starting materials, mild conditions. |

| Palladium | Direct arylation | Functionalizes pre-existing oxazole rings. |

| Gold | Cyclization of N-propargylamides | Efficient for specific substrates. |

| Gold | [2+2+1] Annulation | Forms 2,5-disubstituted oxazoles from alkynes and nitriles. |

Synthesis of the 4-(Benzyloxy)-3-fluorophenyl Precursor

The synthesis of the key precursor, 4-(benzyloxy)-3-fluorobenzaldehyde, is a critical step. A common method involves the Williamson ether synthesis, where 3-fluoro-4-hydroxybenzaldehyde (B106929) is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com

Alternatively, the precursor can be synthesized from 4-fluorobenzaldehyde (B137897). Bromination of 4-fluorobenzaldehyde can yield 3-bromo-4-fluorobenzaldehyde. Subsequent nucleophilic substitution of the bromine with a benzyl alkoxide would provide the desired product, although this route may be less direct.

Another approach starts with 4-hydroxy-3-chlorobenzoic acid, which can be benzylated and then converted to the corresponding aldehyde. prepchem.com Similarly, 4-(benzyloxy)-3,5-difluorobenzoic acid can be a starting point, though it would require selective defluorination which is generally challenging. cymitquimica.com The reduction of 4-(benzyloxy)-3-fluorobenzaldehyde with a reducing agent like sodium borohydride (B1222165) yields [4-(benzyloxy)-3-fluorophenyl]methanol, which can be re-oxidized to the aldehyde if needed. chemicalbook.com

An in-depth examination of the synthetic and derivatization strategies for the chemical compound this compound reveals a landscape rich with modern organic chemistry techniques. This article focuses exclusively on the methodologies for its synthesis, functionalization, and the generation of diverse analogues, adhering to a professional and scientific tone.

Computational Chemistry and Molecular Modeling of 5 4 Benzyloxy 3 Fluorophenyl Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole. These calculations provide a detailed picture of the molecule's electronic landscape and energetic preferences.

DFT calculations can be employed to understand the electronic structure of this compound. By optimizing the molecular geometry at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, key electronic parameters can be determined. ajchem-a.comnih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to electrophilic and nucleophilic attack. ajchem-a.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. ajchem-a.com For similar aromatic heterocyclic compounds, HOMO energies typically range from -6.0 to -7.0 eV, and LUMO energies from -1.5 to -2.5 eV, resulting in an energy gap that suggests good kinetic stability. ajchem-a.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capacity |

| LUMO Energy | -2.15 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.70 eV | Relates to chemical stability and reactivity |

Note: These values are illustrative and based on typical results for similar compounds from DFT calculations.

The presence of rotatable bonds, particularly the ether linkage of the benzyloxy group and the bond connecting the phenyl ring to the oxazole (B20620), allows this compound to adopt various conformations. Conformational analysis is critical for understanding the molecule's preferred shapes and their relative energies. By performing systematic scans of the potential energy surface, the most stable conformers can be identified. nih.gov These low-energy conformations are the most likely to be biologically active. Studies on similar bi-aryl systems often reveal that "sandwich-like" or stacked conformations can be energetically favorable by several kcal/mol compared to more extended structures. mdpi.com

Quantum chemical calculations can predict spectroscopic data, which can be used to confirm the structure of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, when scaled appropriately, typically show good agreement with experimental IR spectra. ajchem-a.com Key predicted vibrational modes for this compound would include C-H stretching in the aromatic rings, C=N and C=C stretching within the oxazole ring, and C-O-C stretching of the benzyloxy ether linkage. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning experimental spectra and confirming the molecular structure. biointerfaceresearch.com

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Oxazole) | 1610-1580 |

| C=C Stretch (Aromatic/Oxazole) | 1600-1450 |

| C-O-C Asymmetric Stretch | 1270-1230 |

Note: These values are illustrative and based on typical results for similar compounds from DFT calculations.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Given the structural motifs present in this compound, several classes of enzymes could be considered as putative biological targets. For instance, oxazole and isoxazole (B147169) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, human cytomegalovirus (HCMV) DNA polymerase, and various kinases. nih.govnih.govresearchgate.net Molecular docking simulations can be performed to place the compound into the active site of these proteins. The simulations generate various binding poses and score them based on factors like binding energy and intermolecular interactions.

A successful docking simulation would reveal the specific amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the benzyloxy group might form hydrophobic interactions within a pocket, while the oxazole nitrogen could act as a hydrogen bond acceptor. nih.gov The fluorine atom can also participate in specific interactions, potentially altering the binding affinity compared to non-fluorinated analogs.

Table 3: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Affinity | -9.5 kcal/mol | Indicates a strong predicted binding interaction |

| Key Interacting Residues | Leu248, Val238, Ala250, Phe82 | Examples of amino acids in the binding site |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. ctu.edu.vn The structural features of this compound can be used to create a pharmacophore model. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to a specific target.

This pharmacophore model can then be used to screen large compound databases to find other molecules that match these features and are therefore also likely to be active. ctu.edu.vnmdpi.com Furthermore, structure-based virtual screening, which involves docking large libraries of compounds into the active site of a target protein, can be employed to identify novel hits. ctu.edu.vnnih.gov The phenyl-oxazole core of the title compound serves as a key scaffold that can be used to filter and prioritize compounds in such screening campaigns.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its dynamic interactions with biological targets and its conformational preferences in different environments.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is well-established through research on analogous heterocyclic compounds. These studies typically involve simulating the compound docked into the active site of a target protein to assess the stability and dynamics of the resulting complex.

The primary goal is to determine if the compound remains securely bound to its intended target. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the compound's atoms from a reference structure (usually the initial docked pose) over the course of the simulation. A stable, low RMSD value suggests the compound does not significantly move from its binding site, indicating a stable complex. For instance, in simulations of imidazolo-triazole derivatives, average RMSD values ranging from 1.62 Å to 2.69 Å were considered indicative of good complex stability. ajchem-a.com Similarly, studies on 4-benzyloxy-2-trichloromethylquinazoline derivatives targeting Plasmodium falciparum Dihydrofolate Reductase-thymidylate Synthase (PfDHFR-TS) demonstrated stable interactions over a 100-nanosecond simulation. pandawainstitute.com

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual atoms or residues around their average position. It helps identify which parts of the compound or the protein are flexible or rigid. High RMSF in a ligand might indicate parts of the molecule that are not making strong, stable contacts with the receptor.

Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Consistent hydrogen bonding is a strong indicator of a stable and specific interaction. For example, in docking studies of benzimidazole (B57391)–thiadiazole hybrids, a crucial hydrogen bond was identified between the benzimidazole ring and a methionine residue (Met508) of the target enzyme. nih.gov

These analyses collectively provide a dynamic picture of the binding event, confirming whether the interactions predicted by molecular docking are maintained over time in a more realistic, dynamic model.

| Parameter | Description | Example Finding from Related Studies |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Complexes of quinazoline (B50416) derivatives and their target were stable over 100 ns. pandawainstitute.com |

| RMSD | Root Mean Square Deviation; measures the stability of the ligand in the binding pocket. | Average RMSD values below 3.0 Å generally indicate stable binding. ajchem-a.com |

| RMSF | Root Mean Square Fluctuation; measures the flexibility of individual residues or atoms. | Helps identify flexible loops or stable regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds with key residues like Asp54 and Ser111 were crucial for binding. pandawainstitute.com |

The surrounding solvent plays a critical role in determining the three-dimensional shape (conformation) of a molecule and its ability to bind to a target. Computational methods can simulate these effects to predict the most likely conformations in an aqueous biological environment versus a non-polar lipid environment.

Studies on related heterocyclic structures, such as benzo mdpi.comresearchgate.netoxazine derivatives, have utilized a combination of nuclear magnetic resonance (NMR) experiments and calculations with a polarizable continuum model (PCM) to investigate solvent effects. nih.gov These studies reveal that the polarity of the solvent can significantly influence the rate of interconversion between different conformations. For example, the rate of conformational change for a benzo mdpi.comresearchgate.netoxazine derivative was calculated to be approximately 1.5 times faster in the polar solvent DMSO-d6 compared to the less polar CDCl3. nih.gov This suggests that a more polar environment can lower the energy barrier between different shapes of the molecule.

For this compound, such studies would be invaluable for understanding how its conformation might adapt as it moves from the bloodstream into the more hydrophobic environment of a cell membrane or a protein's binding pocket. This information is crucial for predicting its bioavailability and binding affinity.

QSAR Modeling for Related Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com While specific QSAR models for this compound are proprietary or not published, extensive research on related oxazole and oxadiazole derivatives demonstrates the approach. mdpi.comnih.govtandfonline.com

The development of a QSAR model is a systematic process. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com The biological activity data is often converted to a logarithmic scale (e.g., pIC₅₀) for regression analysis. derpharmachemica.com

Various regression techniques are then employed to build the predictive models:

Multiple Linear Regression (MLR): Creates a linear equation relating the activity to several molecular descriptors. derpharmachemica.com

Partial Least Squares (PLS) and Principal Components Regression (PCR): These methods are useful when the number of descriptors is large or when they are correlated with each other. mdpi.com

Kernel-based PLS (KPLS): A non-linear method that can capture more complex relationships. mdpi.com

To ensure a model's predictive power, the dataset is typically divided into a 'training set' to build the model and a 'test set' to validate it. researchgate.netnih.gov The quality of the model is judged by statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the predictive R² for the test set (R²pred). mdpi.com A robust model will have high values for these metrics, indicating a strong correlation between the structural descriptors and biological activity.

| Parameter | Description | Indication of a Good Model |

|---|---|---|

| R² (Coefficient of Determination) | Represents the proportion of the variance in the biological activity that is predictable from the descriptors. | A value close to 1.0 indicates a good fit for the training set. |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model, often calculated using the leave-one-out method. | A high Q² (e.g., > 0.5) suggests good internal robustness. |

| R²pred (Predictive R²) | Measures the model's ability to predict the activity of an external test set of compounds. | A high R²pred (e.g., > 0.6) indicates strong external predictive power. researchgate.net |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | Lower values indicate a better fit. nih.govnih.gov |

A critical outcome of QSAR analysis is the identification of the molecular properties, or descriptors, that are most influential on biological activity. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, electronegativity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com Studies on oxadiazole derivatives found that dipole moment contributed positively to antimicrobial activity, while EHOMO contributed negatively. derpharmachemica.com

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and ovality. derpharmachemica.com The steric property of ovality was found to positively influence the activity of some oxadiazole derivatives. derpharmachemica.com

Thermodynamic/Topological Descriptors: These relate to the molecule's energy and connectivity. Examples include solvation energy, polar surface area (PSA), and various connectivity indices. nih.gov

Hydrophobic Descriptors: Properties like the partition coefficient (LogP) describe a molecule's affinity for fatty versus aqueous environments, which is crucial for membrane permeability. nih.gov

2D/3D Field Descriptors: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D grid-based descriptors for steric and electrostatic fields around the molecules. nih.gov In a study on triazole derivatives, these maps highlighted that electron-withdrawing features around the thiazole (B1198619) and oxazole moieties were important for activity. nih.gov

By identifying these key descriptors, QSAR models provide a roadmap for designing new, more potent oxazole derivatives by modifying their structure to optimize these influential properties.

In Vitro Biological Evaluation and Screening Methodologies for the Oxazole Derivative

High-Throughput Screening (HTS) Approaches for Target Identification

High-throughput screening (HTS) serves as the initial exploratory phase to identify potential biological targets for novel compounds like 5-(4-(benzyloxy)-3-fluorophenyl)oxazole from large chemical libraries. These automated assays are designed to test thousands of compounds rapidly and efficiently against a specific target or pathway. For an uncharacterized compound such as this oxazole (B20620) derivative, it would typically be included in a diversity-oriented screening library and tested against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, proteases, and nuclear receptors. The primary goal of HTS is to identify "hits"—compounds that exhibit a predefined level of activity in a given assay. These hits then become the starting point for more focused studies.

Cell-Based Assays for Cellular Response Studies

Following initial target identification or as a parallel screening strategy, cell-based assays are indispensable for understanding how this compound affects cellular functions in a more physiologically relevant context.

Specific Cell Line Sensitivity and Cytotoxicity

To investigate the potential of this compound as a research tool for mechanistic studies, its cytotoxic effects are evaluated across a panel of well-characterized human cancer cell lines. Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50). While specific IC50 values for this compound are not publicly available, research on structurally related oxazole derivatives provides a framework for how such data would be presented. For instance, studies on other substituted oxazoles have reported IC50 values against various cancer cell lines, demonstrating the potential for this class of compounds to exhibit cytotoxic activity.

Table 1: Illustrative Cytotoxicity Data for Structurally Related Oxazole Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Phenyl-oxazole Derivative A | MCF-7 (Breast) | 15.2 |

| Phenyl-oxazole Derivative A | A549 (Lung) | 22.5 |

| Phenyl-oxazole Derivative B | HCT-116 (Colon) | 8.7 |

| Phenyl-oxazole Derivative B | HeLa (Cervical) | 12.1 |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Reporter Gene Assays for Pathway Activation or Inhibition

Reporter gene assays are powerful tools to determine if this compound activates or inhibits specific cellular signaling pathways. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific transcription factor. If the compound modulates the activity of this transcription factor, it will lead to a measurable change in the expression of the reporter gene. This methodology can provide valuable insights into the compound's mechanism of action at the molecular level.

Enzyme-Based Assays and IC50/Ki Determination

Should HTS or other screening methods suggest that this compound interacts with a specific enzyme, detailed enzyme-based assays are conducted to quantify its inhibitory or activating potency. These assays measure the direct effect of the compound on the activity of a purified enzyme. The half-maximal inhibitory concentration (IC50) is determined, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. Further kinetic studies can be performed to determine the inhibition constant (Ki), which provides a more absolute measure of the compound's binding affinity to the enzyme.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| Kinase X | Kinase Glo | 5.8 | 2.1 | Competitive |

| Protease Y | FRET-based | 12.3 | 7.5 | Non-competitive |

Note: This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 4 Benzyloxy 3 Fluorophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, electronic environment of nuclei, and connectivity of atoms.

For 5-(4-(benzyloxy)-3-fluorophenyl)oxazole, the ¹H NMR spectrum is expected to show distinct signals for each proton. The aromatic region would be complex, containing signals for the five protons of the benzyl (B1604629) group, the three protons of the 3-fluorophenyl ring, and the two protons of the oxazole (B20620) ring. The protons on the fluorophenyl ring are anticipated to exhibit splitting due to coupling with the adjacent fluorine atom (H-F coupling). The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would likely appear as a singlet around 5.0-5.2 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for all 16 carbons. The carbon atoms of the 3-fluorophenyl ring will exhibit characteristic splitting patterns due to carbon-fluorine coupling (C-F coupling), which is invaluable for confirming the position of the fluorine substituent. rsc.org The chemical shifts of the oxazole ring carbons are particularly diagnostic for confirming the formation of the heterocyclic core. amazonaws.comresearchgate.net

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and establish the complete bonding network of the molecule. Furthermore, combining experimental NMR data with theoretical Density Functional Theory (DFT) calculations can aid in a deeper understanding of the compound's preferred conformation in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds. rsc.orgamazonaws.comresearchgate.net

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) |

| Oxazole-H | ¹H | 7.2 - 7.8 | s (singlet) or d (doublet) |

| Oxazole-H | ¹H | 7.8 - 8.2 | s (singlet) or d (doublet) |

| Fluorophenyl-H | ¹H | 7.0 - 7.6 | m (multiplet), with H-F coupling |

| Benzyl-H (aromatic) | ¹H | 7.3 - 7.5 | m (multiplet) |

| Benzyl -CH₂- | ¹H | ~5.1 | s (singlet) |

| Oxazole-C | ¹³C | 150 - 165 | C=N carbon |

| Oxazole-C | ¹³C | 120 - 140 | C-H or C-Ar carbon |

| Fluorophenyl-C | ¹³C | 110 - 160 | Signals will show C-F coupling (JCF) |

| Benzyl-C (aromatic) | ¹³C | 127 - 137 | Signals for ipso, ortho, meta, para carbons |

| Benzyl -CH₂- | ¹³C | ~70 | Methylene carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₆H₁₂FNO₂), the calculated monoisotopic mass is 269.0852 Da.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to measure the mass-to-charge ratio (m/z) with high precision. rsc.orgamazonaws.com This allows for the experimental confirmation of the elemental formula, providing strong evidence for the compound's identity.

Under mass spectrometry conditions, the molecule will fragment in a predictable manner. A primary and highly characteristic fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. The loss of the entire benzyloxy group or subsequent fragmentation of the remaining fluorophenyl-oxazole core would provide further structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands. ajchem-a.com These include stretching vibrations for the aromatic C-H bonds, the C-O-C ether linkage, the C=N and C=C bonds within the aromatic and heterocyclic rings, and the C-F bond. amazonaws.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on analysis of structurally related compounds. amazonaws.comajchem-a.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Oxazole Ring | C=N Stretching | 1610 - 1650 |

| Ether C-O-C | Asymmetric Stretching | 1220 - 1270 |

| Carbon-Fluorine | C-F Stretching | 1000 - 1100 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended conjugated system, encompassing the phenyl ring, the oxazole ring, and the benzyloxy group, is expected to give rise to strong UV absorption bands, typically in the range of 250-350 nm.

X-ray Crystallography of the Compound and its Co-crystals for Absolute Configuration

Single-crystal X-ray crystallography provides the most definitive structural information for a compound by mapping the electron density of a crystalline sample. This technique can unambiguously determine the absolute configuration, bond lengths, bond angles, and torsional angles of the molecule. mdpi.com

For this compound, an X-ray crystal structure would confirm the connectivity and planarity of the oxazole and phenyl rings. mdpi.com Furthermore, it would reveal detailed conformational information, such as the rotational angle between the plane of the oxazole ring and the fluorophenyl ring. Analysis of the crystal packing can elucidate intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state architecture. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a non-volatile, aromatic compound like this compound. researchgate.net Using a reversed-phase column (e.g., C18) with a suitable mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water), a sharp, symmetrical peak at a specific retention time would indicate a high degree of purity. A UV detector is commonly used to monitor the elution of the compound.

Gas Chromatography (GC) could also be employed if the compound is sufficiently volatile and thermally stable. Both HPLC and GC methods, when calibrated with a known standard, can be used for quantitative analysis. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress during synthesis. sciforum.net

Advanced Techniques for In Situ Monitoring of Reaction Progress

Modern synthetic chemistry increasingly employs advanced analytical techniques for the real-time, in situ monitoring of chemical reactions. This approach, often part of a Process Analytical Technology (PAT) framework, allows for precise control over reaction conditions and endpoints.

For the synthesis of this compound, techniques like in situ FTIR or Raman spectroscopy could be implemented. By inserting a probe directly into the reaction vessel, the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands can be tracked in real time. This provides a detailed kinetic profile of the reaction, far surpassing the qualitative information offered by intermittent TLC analysis. Additionally, advanced synthetic methods like sonochemistry, which utilizes ultrasound to accelerate reactions, benefit from such real-time monitoring to optimize reaction times and yields. sciforum.net

Chemical Biology Applications and Probe Development with 5 4 Benzyloxy 3 Fluorophenyl Oxazole

Design and Synthesis of Fluorescent Probes Incorporating the Oxazole (B20620) Core

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and events in real-time. The development of such probes from 5-(4-(benzyloxy)-3-fluorophenyl)oxazole would involve the covalent attachment of a fluorophore. The design strategy often focuses on linking the fluorophore in a manner that does not significantly perturb the biological activity of the parent molecule.

Research in related fields has demonstrated the conjugation of various fluorophores to heterocyclic scaffolds. For instance, fluorophores like Boron-dipyrromethene (BODIPY), Nitrobenzofurazan (NBD), and Cyanine dyes have been successfully appended to similar core structures to generate fluorescent probes. A common synthetic route involves the de-benzylation of the benzyloxy group on the phenyl ring to reveal a phenolic hydroxyl group. This hydroxyl group can then be alkylated with a linker containing a reactive handle (e.g., a carboxylic acid or an amine), which is subsequently used to attach a fluorophore.

While specific examples for This compound are not yet prevalent in the literature, the general methodologies are well-established. The table below outlines potential fluorophores and their spectral properties that could be conjugated to the oxazole core.

| Fluorophore Class | Excitation (nm) | Emission (nm) | Key Features |

| BODIPY | ~490-650 | ~500-670 | High quantum yield, narrow emission spectra |

| Cyanine Dyes (e.g., Cy3, Cy5) | ~550-650 | ~570-670 | Bright, photostable, available in various colors |

| Nitrobenzofurazan (NBD) | ~465 | ~535 | Environmentally sensitive, useful for polarity sensing |

Affinity Probes for Target Deconvolution and Validation

A critical step in drug discovery and chemical biology is the identification of the biological targets of a small molecule. Affinity-based probes, which consist of the core molecule, a reactive group, and often a reporter tag, are designed for this purpose. The reactive group is designed to form a covalent bond with the target protein, allowing for its subsequent isolation and identification.

For This compound , the synthesis of an affinity probe would likely involve the introduction of a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, or an electrophilic warhead like an acrylamide. These groups can be installed on the molecule at a position that is solvent-exposed and does not interfere with target binding. The reporter tag, typically biotin (B1667282) for affinity purification or a fluorescent dye for visualization, is also incorporated, often via a linker.

The general structure of such a probe is depicted below:

[5-(4-(OR)-3-fluorophenyl)oxazole Core] — [Linker] — [Reactive Group] — [Reporter Tag]

The choice of linker and the position of attachment are crucial for the successful application of the affinity probe.

Use as a Chemical Tool for Interrogating Biological Pathways

Beyond its use in generating probes, This compound itself, or its close analogs, can be used as a chemical tool to perturb and study biological pathways. By inhibiting a specific enzyme or blocking a particular protein-protein interaction, the compound can induce a cellular phenotype that can be studied to understand the function of its target and the pathway in which it operates.

For example, if This compound were found to inhibit a particular kinase, researchers could use it to study the downstream effects of that kinase's inhibition. This could involve treating cells with the compound and then using techniques like phosphoproteomics to identify changes in protein phosphorylation, or transcriptomics to analyze changes in gene expression.

Derivatization for Bioconjugation and Immobilization Studies

The ability to conjugate a small molecule to a larger biomolecule or to immobilize it on a solid support is essential for a variety of applications, including the development of targeted drug delivery systems, biosensors, and affinity chromatography matrices. The derivatization of This compound for these purposes would again leverage the reactivity of its functional groups.

The benzyloxy group is a key site for modification. After de-benzylation to the phenol, the resulting hydroxyl group can be used as a nucleophile to react with a variety of electrophilic linkers. These linkers can terminate in functional groups suitable for bioconjugation, such as N-hydroxysuccinimide (NHS) esters for reaction with amines, or maleimides for reaction with thiols.

For immobilization, the linker could be designed to attach to a solid support, such as agarose (B213101) or magnetic beads. This would allow for the creation of an affinity matrix that could be used to purify the target protein of This compound from a complex biological sample.

The table below summarizes potential derivatization strategies for bioconjugation.

| Reactive Group on Probe | Target Functional Group on Biomolecule | Resulting Linkage |

| N-Hydroxysuccinimide (NHS) ester | Amine (-NH2) | Amide bond |

| Maleimide | Thiol (-SH) | Thioether bond |

| Alkyne (for Click Chemistry) | Azide (-N3) | Triazole ring |

| Aldehyde/Ketone | Hydrazine/Aminooxy | Hydrazone/Oxime bond |

Future Research Directions and Unanswered Questions Regarding 5 4 Benzyloxy 3 Fluorophenyl Oxazole

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of 5-aryl-substituted oxazoles is well-documented, with classic methods including the Robinson-Gabriel synthesis and the van Leusen oxazole (B20620) synthesis. nih.gov The latter, which utilizes tosylmethyl isocyanide (TosMIC), is a particularly versatile method for constructing the oxazole ring from aldehydes and is a plausible route for the future synthesis of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole. nih.govresearchgate.net

Future research should prioritize the development of more sustainable and efficient synthetic protocols. numberanalytics.com The principles of green chemistry, such as minimizing waste, using safer solvents, and improving energy efficiency, are becoming central to modern chemical synthesis. nih.govijpsjournal.combenthamscience.com Methodologies like microwave-assisted organic synthesis (MAOS) could dramatically reduce reaction times and improve yields compared to conventional heating. rasayanjournal.co.in Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents a frontier in sustainable synthesis that could be applied to key steps in the production of this compound or its precursors. numberanalytics.com

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound This table presents a hypothetical comparison based on established chemical principles.

| Parameter | Conventional Approach (e.g., Van Leusen) | Proposed Sustainable Approach |

| Methodology | Multi-step synthesis using stoichiometric reagents and conventional heating. | Microwave-assisted one-pot reaction or biocatalytic step. |

| Solvents | Often involves volatile organic compounds (VOCs) like toluene (B28343) or DMF. | Use of greener solvents (e.g., ionic liquids, deep eutectic solvents) or solvent-free conditions. numberanalytics.com |

| Energy Input | Prolonged heating with oil baths or heating mantles. | Direct and efficient heating via microwave irradiation, reducing energy consumption. ijpsjournal.com |

| Reaction Time | Typically several hours to days. | Potentially minutes to a few hours. rasayanjournal.co.in |

| Waste Generation | Can produce significant by-products and require extensive purification (e.g., chromatography). | Higher atom economy, potentially fewer purification steps, and reduced waste. nih.gov |

| Catalyst | May use traditional base catalysts like K₂CO₃. | Exploration of reusable solid-supported catalysts or enzymatic catalysts. nih.gov |

Deeper Mechanistic Insights into Specific Biological Interactions

The 5-phenyloxazole (B45858) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. tandfonline.comtandfonline.com Analogues have been identified as inhibitors of enzymes crucial in disease pathways, such as vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis in cancer. nih.govestranky.sk Other related heterocyclic structures are known to inhibit targets like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases, or bacterial enzymes, suggesting antimicrobial potential. researchgate.netnih.gov The presence of the benzyloxy group may enhance binding to certain targets, as has been observed in some MAO-B inhibitors. nih.gov

Future research must move beyond speculation to identify the specific biological targets of this compound. Unbiased, modern techniques such as chemical proteomics and affinity-based probe methods could be employed to "fish" for binding partners in complex cell lysates. frontiersin.org Once a primary target is identified, detailed mechanistic studies would be required to understand the precise molecular interactions, such as hydrogen bonding, hydrophobic interactions, and the role of the fluorine atom in modulating binding affinity. nih.gov Combining chemical cross-linking with high-resolution mass spectrometry is an innovative method to capture conformational changes in a target protein upon ligand binding, providing deep mechanistic insights. nih.gov

Table 2: Potential Biological Targets for Investigation This table is speculative, based on the activities of structurally related compounds.

| Potential Target Class | Rationale for Investigation | Proposed Initial Study |

| Protein Kinases | 2-Anilino-5-aryloxazoles are potent VEGFR2 kinase inhibitors. nih.gov | Kinase screening panel to assess inhibitory activity against a broad range of kinases. |

| Monoamine Oxidases (MAOs) | The benzyloxy pharmacophore is found in potent MAO-B inhibitors. nih.gov | In vitro enzyme inhibition assays for both MAO-A and MAO-B. |

| Tubulin | Some oxazole derivatives are known to inhibit tubulin polymerization, a key anticancer mechanism. nih.govnih.gov | Cell-based assays to assess effects on microtubule dynamics and cell cycle progression. |

| Bacterial Enzymes | Oxadiazoles (related heterocycles) can inhibit bacterial cell wall biosynthesis. nih.gov | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria. |

| G-quadruplex DNA | Certain oxazole derivatives have been shown to be potent inhibitors of G-quadruplexes, which are implicated in cancer. nih.gov | Biophysical studies (e.g., FRET, CD spectroscopy) to evaluate binding and stabilization of G-quadruplex structures. |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the design of more potent and selective analogues. nih.govemanresearch.org For this compound, initial studies could employ Density Functional Theory (DFT) to calculate its structural and electronic properties, such as the electrostatic potential map, which can reveal sites likely to be involved in intermolecular interactions. irjweb.com

Looking forward, the development of robust Quantitative Structure-Activity Relationship (QSAR) models would be a key objective. nih.gov This involves synthesizing a library of analogues and correlating their measured biological activities with calculated molecular descriptors. emanresearch.org Such models can then predict the activity of new, unsynthesized compounds, prioritizing synthetic efforts. nih.gov Furthermore, if a biological target is identified, structure-based drug design methods like molecular docking and molecular dynamics (MD) simulations can be used to visualize the binding mode and predict binding affinity, providing a rational basis for designing improved inhibitors. preprints.orgtandfonline.com

Table 3: Proposed Computational Studies This table outlines a hypothetical computational workflow.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | To determine the ground-state geometry, electronic structure, and reactivity descriptors. irjweb.com | Optimized 3D structure, HOMO-LUMO energy gap, and molecular electrostatic potential map. |

| Molecular Docking | To predict the binding mode and affinity of the compound within the active site of a hypothesized target (e.g., VEGFR2). preprints.org | A ranked list of binding poses and an estimated binding energy score. |

| Quantitative Structure-Activity Relationship (QSAR) | To build a predictive model linking structural features to biological activity. nih.gov | A statistically validated equation to predict the activity of novel analogues. |

| Molecular Dynamics (MD) Simulation | To study the dynamic stability of the ligand-protein complex over time. tandfonline.com | Insights into the flexibility of the complex and key stabilizing interactions. |

| ADMET Prediction | To forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | An in silico profile of drug-likeness, bioavailability, and potential toxicity issues. |

Expansion of the SAR Landscape through Diverse Analogue Synthesis

A systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to any medicinal chemistry program. tandfonline.com This involves the synthesis of a diverse set of analogues to understand how specific structural modifications influence biological activity. benthamscience.com For this compound, a future research program should systematically modify its three key components.

The 5-Phenyl Ring Substituents: The fluorine and benzyloxy groups are prime candidates for modification. The position and nature of the halogen could be varied (e.g., chlorine, bromine) or additional substituents could be introduced to probe electronic and steric effects. The benzyloxy group could be replaced with other ethers, anilines, or amides to explore different hydrogen bonding and hydrophobic interactions.

The Oxazole Core: While often preserved as a key scaffold, minor modifications such as substitution at the C2 or C4 positions could be explored, though this often leads to a significant drop in activity in related series. estranky.sk

The Benzyl (B1604629) Moiety: The phenyl ring of the benzyloxy group could be substituted with various groups (e.g., electron-donating or -withdrawing) to modulate electronic properties and potential π-π stacking interactions.

This systematic approach will generate a detailed SAR landscape, providing crucial information for designing optimized lead compounds. nih.gov

Table 4: Hypothetical Structure-Activity Relationship (SAR) Exploration Plan This table is for illustrative purposes, based on common medicinal chemistry strategies.

| Modification Site | Proposed Analogue Substitutions | Rationale / Predicted Impact |

| Position 3 of Phenyl Ring | Replace -F with -H, -Cl, -CH₃ | Evaluate the role of the fluorine atom's electronegativity and size. nih.gov |

| Position 4 of Phenyl Ring | Replace benzyloxy with -OH, -OCH₃, -NH₂, -NH-Ac | Probe the importance of the hydrogen bond acceptor and the size of the benzyl group. nih.gov |

| Benzyl Group | Introduce substituents (e.g., 4-Cl, 4-OCH₃, 4-CF₃) on the benzyl's phenyl ring. | Modulate electronics and steric bulk to optimize interactions in a potential hydrophobic pocket. |

| Oxazole Ring | Introduce small alkyl group at C2 or C4. | Assess if the core can be functionalized without losing the essential binding scaffold. |

| Linker | Replace ether oxygen with -S-, -CH₂-, -NH- | Change the geometry and flexibility of the linker between the two phenyl rings. |

Methodological Innovations in Studying the Compound's Interactions

To fully characterize this compound, future studies should leverage cutting-edge methodologies that go beyond traditional assays. The identification of drug targets is a critical bottleneck in drug discovery, and innovative approaches are needed. nih.gov Affinity-based chemical proteomics and photo-cross-linking approaches can identify direct binding partners in a native cellular context, offering a more physiologically relevant picture than in vitro assays. frontiersin.org

Once a target is known, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can map the precise ligand binding site and reveal allosteric changes in the protein's conformation upon binding. For a systems-level understanding, multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) can be used to profile the global cellular response to the compound, uncovering downstream pathway effects and potential off-target activities. nih.gov Integrating these advanced experimental methods with the computational models described previously will provide a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. mdpi.com

Q & A

Q. How do crystallization conditions affect the compound's halogen-bonding propensity in co-crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.